molecular formula C15H15NO2S B4924260 N-(2,3-dihydro-1H-inden-2-yl)benzenesulfonamide

N-(2,3-dihydro-1H-inden-2-yl)benzenesulfonamide

Cat. No. B4924260
M. Wt: 273.4 g/mol
InChI Key: DKFLCSQYVUSQTF-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-2-yl)benzenesulfonamide, also known as GW 501516, is a synthetic drug that has been extensively studied for its potential applications in various scientific research fields. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which plays a crucial role in the regulation of energy metabolism and inflammation.

Scientific Research Applications

Synthesis and Bioactivity Studies

N-(2,3-dihydro-1H-inden-2-yl)benzenesulfonamide and its derivatives have been extensively studied for their synthesis and potential bioactivity. A study by Gul et al. (2016) involved synthesizing a series of sulfonamides, including those derived from 2,3-dihydro-1H-inden-1-one, and evaluated them for their cytotoxicity and carbonic anhydrase inhibitory potential. Some derivatives exhibited significant cytotoxic activities and strong inhibition of human carbonic anhydrase isoforms, which could be crucial for future anti-tumor activity studies (Gul et al., 2016).

Antibacterial Agents and Enzyme Inhibitors

Abbasi et al. (2017) conducted research involving the synthesis of N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives, exhibiting potent antibacterial properties and moderate inhibitory activity against lipoxygenase enzyme. This study highlights the potential of these compounds in antibacterial applications and as enzyme inhibitors (Abbasi et al., 2017).

Potential Anti-diabetic Agents

In 2023, Abbasi et al. explored the synthesis of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides and evaluated their anti-diabetic potentials. These compounds demonstrated weak to moderate activity against α-glucosidase enzyme, suggesting their potential use as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).

Inhibitors of Kynurenine 3-hydroxylase

Röver et al. (1997) described the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These compounds were found to be high-affinity inhibitors of this enzyme in vitro and showed potential for detailed investigation of the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Conformation Differences in Derivatives

Borges et al. (2014) reported on the crystal structures of certain benzenesulfonamide derivatives used in an antileishmania study. Their research revealed significant differences in the conformations adopted by these molecules in the solid state, providing insights into their activity in aqueous media (Borges et al., 2014).

Therapeutic Agents for Alzheimer's Disease and Diabetes

Abbasi et al. (2019) synthesized new N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides as potential therapeutic agents for Alzheimer's disease and Type-2 Diabetes. Some of these compounds exhibited moderate inhibitory potential against acetylcholinesterase and α-glucosidase enzymes (Abbasi et al., 2019).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c17-19(18,15-8-2-1-3-9-15)16-14-10-12-6-4-5-7-13(12)11-14/h1-9,14,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFLCSQYVUSQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49671722
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2,3-dihydro-1H-inden-2-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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